1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea
Description
1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea is an organic compound with a complex structure that includes a piperazine ring, a phenyl group, and a urea moiety
Properties
IUPAC Name |
1-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-3-21-9-11-22(12-10-21)15-17-6-4-16(5-7-17)14-20-18(23)19-8-13-24-2/h4-7H,3,8-15H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNBPHKWJWLDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)NCCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea typically involves multiple steps. One common method starts with the reaction of 4-ethylpiperazine with benzyl bromide to form 4-[(4-ethylpiperazin-1-yl)methyl]benzylamine. This intermediate is then reacted with 2-methylsulfanylethyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, using industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine: A precursor in the synthesis of the target compound.
1-Ethylpiperazine: A simpler piperazine derivative used in various chemical syntheses.
Uniqueness
1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
